2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide is a complex organic compound primarily studied for its potential applications in pharmacology, particularly in relation to cholesterol absorption inhibition. This compound is recognized as a process-related impurity in the cholesterol-lowering drug ezetimibe, highlighting its relevance in pharmaceutical analysis and development. The structural elucidation of this compound has been achieved through various analytical techniques including nuclear magnetic resonance and mass spectrometry, confirming its chemical identity and properties .
The compound has been identified as a by-product during the synthesis of ezetimibe, a medication used to lower cholesterol levels. Its characterization is crucial for ensuring the quality and safety of pharmaceutical formulations containing ezetimibe . The chemical structure was confirmed through detailed spectroscopic analyses, which are essential in the pharmaceutical industry for impurity profiling .
This compound falls under the classification of amides due to the presence of the amide functional group (-C(=O)N-). It also contains phenolic and fluorinated substituents, which may impart unique biological activities and influence its pharmacokinetic properties.
The synthesis of 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide can be approached through several synthetic routes. One notable method involves the coupling of 4-hydroxybenzylamine with 5-bis(4-fluorophenyl)pentanoyl chloride under controlled conditions to yield the desired product .
The molecular formula of 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide is C₁₈H₁₈F₂N₂O₂. Its structure features:
The compound can undergo various chemical reactions typical for amides and phenolic compounds, including:
The mechanism by which 2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide exerts its effects may be linked to its ability to inhibit cholesterol absorption in the intestines, similar to ezetimibe. This action involves:
Research indicates that compounds with similar structures can significantly reduce low-density lipoprotein cholesterol levels by interfering with intestinal absorption processes .
2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide has potential applications in:
2-(4-Hydroxybenzyl)-N,5-bis-(4-fluorophenyl)-5-hydroxypentanamide is a complex synthetic organic compound with systematic nomenclature reflecting its structural features. Its IUPAC name is N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide, which precisely denotes the carbon chain, functional groups, and substituent positions [2] [6]. The compound carries the CAS Registry Number 1197811-72-5, a unique identifier for chemical substances [1] [2] [3]. Stereochemical designations (2R,5S) and (αR,δS) are used in alternative naming conventions, indicating specific chiral centers critical to its three-dimensional configuration and potential biological interactions [1] [3] [8]. Common synonyms include (αR,δS)-4-Fluoro-N-(4-fluorophenyl)-δ-hydroxy-α-[(4-hydroxyphenyl)methyl]benzenepentanamide, reflecting pharmaceutical naming practices [3] [6].
Table 1: Systematic Nomenclature and Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide |
Systematic CAS Name | (2R,5S)-N,5-bis(4-fluorophenyl)-5-hydroxy-2-[(4-hydroxyphenyl)methyl]pentanamide |
Alternative Stereodescriptor | (αR,δS)-4-Fluoro-N-(4-fluorophenyl)-δ-hydroxy-α-[(4-hydroxyphenyl)methyl]benzenepentanamide |
CAS Registry Number | 1197811-72-5 |
Molecular Formula | C₂₄H₂₃F₂NO₃ |
The molecular structure (C₂₄H₂₃F₂NO₃; MW = 411.44 g/mol) integrates several pharmacologically significant functional groups [1] [6]:
The compound exhibits moderate lipophilicity (calculated LogP = 4.4–5.05) and a polar surface area of 69.56 Ų, indicating limited water solubility but potential membrane permeability [2] [6]. Its spectroscopic profile includes characteristic NMR signals: phenolic proton at ~9.16 ppm, amide proton at ~7.50 ppm, and aliphatic hydroxy proton at ~5.22 ppm, as confirmed by 2D-NOESY experiments [9].
Table 2: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₂₄H₂₃F₂NO₃ |
Molecular Weight | 411.44 g/mol |
Exact Mass | 411.1646 g/mol |
XLogP3 | 4.4 |
Hydrogen Bond Donors | 3 (2 × OH, 1 × NH) |
Hydrogen Bond Acceptors | 5 (3 × O, 2 × F) |
Topological Polar Surface Area | 69.6 Ų |
This compound emerged prominently in pharmaceutical analysis as a process-related impurity during the synthesis of ezetimibe, a cholesterol absorption inhibitor [9]. Researchers at Ipca Laboratories first isolated and characterized it in 2010 using LC/MS/MS and NMR techniques when investigating ezetimibe manufacturing pathways [9]. Its formation occurs during the debenzylation of a benzyl-protected ezetimibe intermediate (1-(4-fluorophenyl)-3(R)-[3(S)-(4-fluorophenyl)-3-hydroxypropyl]-4(S)-[4-(phenylmethoxy)phenyl]-2-azetidinone), where incomplete reaction or side reactions yield this pentanamide derivative instead of the desired azetidinone product [9].
Beyond synthetic impurities, studies revealed its role as a biotransformation product of ezetimibe. Fungal metabolism by Beauveria bassiana converts ezetimibe into this pentanamide analogue through ring-opening metabolic pathways, demonstrating its relevance in microbial metabolism studies [6]. While not clinically used itself, its structural similarity to ezetimibe—sharing the bis(4-fluorophenyl) and hydroxybenzyl motifs—makes it significant for understanding structure-activity relationships and metabolic fate of cholesterol-lowering agents [6] [9].
Table 3: Key Spectral Assignments from NMR Studies
Nucleus | Chemical Shift (ppm) | Assignment |
---|---|---|
¹H | 9.16 | Phenolic OH (exchangeable) |
¹H | 7.50 | Amide NH (exchangeable) |
¹H | 5.22 | Aliphatic OH (exchangeable) |
¹H | 2.48–2.74 | C2–CH₂– protons |
¹³C | 175.8 | Amide carbonyl (C=O) |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: